REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[CH3:2].[C:5]([C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9])#N.Cl.C1C[O:18]CC1>>[NH2:9][C:8]1[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=1[C:5](=[O:18])[CH2:1][CH3:2]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent in the reaction solution was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant was added to a saturated aqueous sodium hydrogen carbonate solution for neutralization
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column (hexane/ethyl acetate=8/1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |